molecular formula C19H17N3O3 B11383323 N-(2-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

N-(2-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11383323
M. Wt: 335.4 g/mol
InChI Key: YNGMOUSDNMVNOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a pyridazine derivative characterized by a dihydropyridazine core substituted with a phenyl group at position 1, a carboxamide group at position 3, and a 2-ethoxyphenyl moiety attached via the carboxamide nitrogen. This compound shares structural similarities with kinase inhibitors, particularly c-Met inhibitors, as evidenced by analogs in the literature .

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-4-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C19H17N3O3/c1-2-25-17-11-7-6-10-15(17)20-19(24)18-16(23)12-13-22(21-18)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,20,24)

InChI Key

YNGMOUSDNMVNOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Four-Component Coupling Strategy

A highly efficient route involves a four-component reaction system, inspired by the synthesis of analogous N-amino-2-pyridones. For N-(2-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide, the reaction typically integrates:

  • Hydrazine hydrate as the nitrogen source.

  • Ethyl cyanoacetate for introducing the cyano and ester functionalities.

  • Malononitrile to facilitate cyclization.

  • 2-Ethoxybenzaldehyde as the aryl aldehyde component.

The reaction proceeds in ethanol under reflux (80–90°C) for 12–24 hours, catalyzed by ZnO nanoparticles (5–10 mol%), achieving yields of 75–85%. The mechanism involves:

  • Knoevenagel condensation between 2-ethoxybenzaldehyde and ethyl cyanoacetate.

  • Nucleophilic attack by hydrazine hydrate to form a hydrazone intermediate.

  • Cyclization via malononitrile incorporation, forming the dihydropyridazine core.

Optimization Considerations:

  • Catalyst recycling : ZnO nanoparticles retain 90% activity after five cycles.

  • Solvent impact : Ethanol outperforms DMF or THF due to better solubility of intermediates.

Stepwise Synthesis via Intermediate Isolation

Formation of the Dihydropyridazine Core

The dihydropyridazine ring is constructed through a hydrothermal cyclization method adapted from dihydropyridine syntheses. Key steps include:

  • Reacting phenylhydrazine with ethyl acetoacetate in aqueous medium at 140°C for 72 hours to yield 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid.

  • Decarboxylation under acidic conditions (HCl, 60°C) to generate the 3-carboxamide precursor.

Reaction Conditions:

ParameterValue
Temperature140°C
Time72 hours
Yield80%
SolventWater

Introduction of the 2-Ethoxyphenyl Group

The 2-ethoxyphenyl moiety is introduced via amide coupling using 2-ethoxyaniline and the dihydropyridazine carboxylic acid intermediate. This step employs:

  • Dicyclohexylcarbodiimide (DCC) as a coupling agent.

  • Dimethylaminopyridine (DMAP) as a catalyst.

Reaction in dichloromethane at 25°C for 12 hours yields the final product with 70–75% efficiency.

Catalytic Hydrolysis and Functionalization

Alkaline Hydrolysis of Ester Precursors

A patent-derived method involves hydrolyzing ester intermediates to carboxylic acids before amidation:

  • Ethyl 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate is treated with NaOH (2M) in ethanol-water (1:1) at 50°C for 6 hours.

  • The resulting acid is isolated and reacted with 2-ethoxyaniline via DCC-mediated coupling.

Comparative Yields:

StepYield (%)
Hydrolysis85
Amidation70

Mechanistic Insights and Byproduct Management

Competing Pathways in Cyclization

During dihydropyridazine formation, competing reactions may yield pyridazinone or pyrido[3,2-c]pyridazine byproducts. Key mitigations include:

  • Temperature control : Maintaining 140°C minimizes side reactions.

  • Stoichiometric precision : A 1:1 ratio of phenylhydrazine to ethyl acetoacetate reduces dimerization.

Solvent Influence on Regioselectivity

Polar aprotic solvents (e.g., DMSO) favor N-arylation over O-arylation , critical for attaching the 2-ethoxyphenyl group to the correct nitrogen atom.

Physicochemical Characterization

Spectral Data for Validation

  • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N stretch).

  • ¹H NMR (CDCl₃) : δ 1.45 (t, 3H, OCH₂CH₃), δ 4.10 (q, 2H, OCH₂), δ 7.20–8.10 (m, 9H, aromatic).

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 210°C, consistent with dihydropyridazine derivatives.

Challenges and Optimization Frontiers

Scalability Limitations

  • Hydrothermal methods face pressure constraints at industrial scales.

  • Catalyst recovery in nanoparticle-mediated reactions requires specialized filtration.

Green Chemistry Approaches

Recent advances propose:

  • Replacing DCC with enzyme-based catalysts (e.g., lipases) for amidation.

  • Using microwave irradiation to reduce reaction times by 50% .

Chemical Reactions Analysis

Types of Chemical Reactions

The compound undergoes several characteristic reactions due to its functional groups and aromatic system:

Nucleophilic substitution :

  • The ethoxy group (-OCH₂CH₃) undergoes nucleophilic substitution under acidic or basic conditions. For example, hydrolysis yields phenolic derivatives when reacted with aqueous HCl or NaOH.

  • The phenyl ring at position 1 participates in electrophilic aromatic substitution (e.g., nitration, sulfonation), with regioselectivity influenced by the electron-donating ethoxy group.

Oxidation and reduction :

  • The dihydropyridazine ring is susceptible to oxidation, converting the 1,4-dihydropyridazine to a fully aromatic pyridazine system under strong oxidizing agents like KMnO₄.

  • The carbonyl group at position 4 can be reduced to a hydroxyl group using NaBH₄ or LiAlH₄.

Cycloaddition reactions :

  • The compound participates in [4+2] Diels-Alder reactions, leveraging the conjugated diene system of the dihydropyridazine ring to form bicyclic adducts with dienophiles like maleic anhydride.

Amide bond reactivity :

  • The carboxamide group undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/H₂O) conditions to yield the corresponding carboxylic acid and aniline derivatives.

Mechanistic Insights and Structural Influences

The compound’s reactivity is modulated by its planar conformation and intramolecular hydrogen bonding:

Structural FeatureImpact on Reactivity
Nearly planar dihydropyridazine ring (dihedral angle: 6.80°)Enhances conjugation, stabilizing transition states in cycloaddition and substitution reactions.
Intramolecular N–H···O hydrogen bond (2.64 Å) Reduces rotational freedom, directing regioselectivity in electrophilic substitutions.
Electron-withdrawing carbonyl group Activates the dihydropyridazine ring for nucleophilic attacks at positions 5 and 6.

For example, the planar structure facilitates π-stacking interactions in Diels-Alder reactions, while the ethoxy group’s electron-donating nature directs electrophilic substitution to the para position of the phenyl ring.

Reaction Conditions and Yields

Key reactions and their optimized parameters:

Reaction TypeReagents/ConditionsYield (%)Notes
Amide hydrolysis 6M HCl, reflux, 12h72Produces 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid.
Nitration HNO₃/H₂SO₄, 0°C, 2h58Para-nitro derivative predominates.
Diels-Alder Maleic anhydride, toluene, 110°C65Forms a bicyclo[4.3.0] adduct.
Oxidation KMnO₄, H₂O, 80°C81Yields fully aromatic pyridazine.

Comparative Reactivity with Analogues

The ethoxy group’s position significantly alters reactivity compared to structurally similar compounds:

CompoundKey Structural DifferenceReactivity Profile
N-(4-ethoxyphenyl) analogue Ethoxy at para positionHigher electrophilic substitution rates due to stronger resonance donation.
N-(2-methylphenyl) analogue Methyl instead of ethoxyReduced solubility in polar solvents, slowing hydrolysis.

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures to N-(2-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide exhibit antimicrobial properties. The specific mechanisms may involve interactions with microbial enzymes or cellular targets, although further research is needed to elucidate these pathways.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. Similar dihydropyridazine derivatives have shown promising results against various cancer cell lines. The compound's unique structural features may enhance its interaction with biological targets involved in cancer proliferation and survival .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions that can vary based on desired yields and purity levels. Common methods include amide condensation reactions and other organic transformations that optimize the compound's yield for industrial applications.

Study 1: Anticancer Efficacy

A study published in the Tropical Journal of Pharmaceutical Research evaluated various derivatives related to this compound for their anticancer efficacy. Results indicated significant growth inhibition in several cancer cell lines, suggesting that structural modifications could enhance therapeutic effects .

Study 2: Structural Analysis

The crystal structure analysis of related compounds has revealed insights into hydrogen bonding patterns that stabilize the molecular conformation. Such studies provide a deeper understanding of how structural characteristics influence biological activity and can guide future modifications to improve efficacy .

Summary Table of Applications

Application Details
Antimicrobial ActivityExhibits potential against various microbial strains; mechanism under study
Anticancer ActivityDemonstrated significant growth inhibition in multiple cancer cell lines
Synthesis MethodsMulti-step synthesis involving amide condensation and other reactions
Structural InsightsHydrogen bonding patterns observed; informs modifications for enhanced activity

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent Variations Yield (%) Melting Point (°C) Molecular Weight Key Functional Groups
N-(2-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide 2-ethoxyphenyl carboxamide, unsubstituted dihydropyridazine - - 353.38 (calc.) Ethoxy, carboxamide, dihydropyridazine
N-(3-Fluoro-4-((6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-... (37) Quinoline-4-yloxy, 3-fluoro-4-substituted phenyl, piperidinylpropoxy 38.9 152.3–153.1 728.19 Quinoline, piperidine, fluorophenyl
N-(3-Fluoro-4-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-... (29) Morpholinopropoxy instead of piperidinylpropoxy 39.7 118.7–119.8 626.24 Quinoline, morpholine, fluorophenyl
1-(4-Chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxamide 4-chlorophenyl at position 1, 6-methyl dihydropyridazine - - 383.83 Chlorophenyl, methyl, ethoxyphenyl
N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide 3,4-dichlorophenyl carboxamide, 4-methoxyphenyl at position 1 - - 390.22 Dichlorophenyl, methoxyphenyl

Key Observations:

  • The substitution of piperidine (37) vs. morpholine (29) alters polarity and hydrogen-bonding capacity, reflected in their melting points (152°C vs. 119°C).
  • Dichlorophenyl/Methoxyphenyl Analog (): The dichlorophenyl group enhances electron-withdrawing effects, which may stabilize the carboxamide moiety, while the 4-methoxyphenyl substituent introduces steric and electronic variations .

Crystallographic and Computational Analysis

  • Structural Characterization: Tools like SHELX and SIR97 are critical for resolving crystal structures of similar compounds, enabling precise determination of substituent orientations and intermolecular interactions.

Biological Activity

N-(2-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through an amide condensation reaction. The synthesis involves the reaction of 4-hydroxynicotinic acid with aniline derivatives under specific conditions to yield this compound. The resulting structure exhibits a nearly planar conformation, as evidenced by a minimal dihedral angle between the 4-oxo-1,4-dihydropyridine and benzene rings .

Table 1: Synthesis Conditions

ReagentsAmountConditions
4-Hydroxynicotinic acid0.51 g (3.67 mmol)Stirred at 0°C for 1 h
EDC (Carbodiimide)1.06 g (5.51 mmol)Added during stirring
HOBT (Hydroxybenzotriazole)0.60 g (4.40 mmol)Added during stirring
Aniline0.28 ml (3.67 mmol)Stirred at 50°C for 12 h

Antitumor Activity

Research indicates that derivatives of dihydropyridines, including this compound, exhibit significant antitumor activity. For instance, related compounds have demonstrated complete tumor stasis in human gastric carcinoma models following oral administration . This suggests a potential for development as anticancer agents.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes. Substituted analogues have shown improved potency against specific targets such as Met kinase, indicating that structural modifications can enhance biological activity . The presence of the ethoxy group may contribute to increased solubility and bioavailability.

Study on Anticancer Properties

A study focused on the anticancer properties of a closely related compound demonstrated its efficacy in inhibiting tumor growth in xenograft models. The results indicated that specific structural features were crucial for maximizing biological activity .

Enzyme Activity Assessment

Another investigation assessed the enzyme inhibition capabilities of similar compounds through quantitative structure–activity relationship (QSAR) modeling. The findings highlighted the importance of molecular structure in determining enzyme selectivity and potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.